molecular formula C11H14O3 B179150 Methyl 2-(3-methoxy-4-methylphenyl)acetate CAS No. 1261792-95-3

Methyl 2-(3-methoxy-4-methylphenyl)acetate

Cat. No.: B179150
CAS No.: 1261792-95-3
M. Wt: 194.23 g/mol
InChI Key: UNNYYKXPWLRGLY-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxy-4-methylphenyl)acetate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a methyl ester derivative of phenylacetic acid, characterized by the presence of a methoxy group and a methyl group on the aromatic ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

methyl 2-(3-methoxy-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-4-5-9(6-10(8)13-2)7-11(12)14-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNYYKXPWLRGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via nucleophilic acyl substitution, where methanol attacks the carbonyl carbon of the carboxylic acid. Sulfuric acid (1–5 mol%) or p-toluenesulfonic acid (PTSA, 2–3 mol%) catalyzes the reaction at 60–80°C under reflux. A Dean-Stark trap is often employed to remove water, shifting the equilibrium toward ester formation.

Key Data:

ParameterValue/Range
CatalystH₂SO₄ (1–5 mol%)
Temperature60–80°C
Reaction Time4–8 hours
Yield75–85%

This method’s limitations include prolonged reaction times and the need for post-synthesis purification via vacuum distillation or recrystallization from ethanol.

One-Step Synthesis via Thionyl Halide-Mediated Reaction

A patented industrial process (US6048998A) demonstrates a one-step synthesis of methyl 2-(halomethyl)phenylacetates from 3-isochromanone, adaptable to the target compound by modifying starting materials.

Procedure Overview

3-Isochromanone derivatives substituted with methoxy and methyl groups react with thionyl chloride (SOCl₂) or thionyl bromide (SOBr₂) in methanol at 0–30°C. The reaction proceeds via ring-opening of the isochromanone, followed by esterification:

3-Isochromanone+SOX2+CH3OHMethyl 2-(halomethyl)phenylacetate+SO2+HX\text{3-Isochromanone} + \text{SOX}2 + \text{CH}3\text{OH} \rightarrow \text{Methyl 2-(halomethyl)phenylacetate} + \text{SO}_2 + \text{HX}

Optimized Conditions:

ParameterValue/Range
Thionyl Halide1.15–1.65 equiv
Methanol3.05–3.1 equiv
Temperature0–30°C
Reaction Time2–3 hours
Yield88–92%

This method’s advantages include ambient temperature operation and minimal byproduct formation. The use of toluene as a co-solvent facilitates azeotropic removal of water, enhancing yield.

Formylation-Methylation Sequential Approach

A multi-step synthesis (DE19605901A1) involves formylation of 2-methylphenylacetic acid methyl ester followed by methylation, adaptable to introduce the 3-methoxy group.

Step 1: Formylation

The enolate of 2-methylphenylacetic acid methyl ester is generated using sodium methoxide (NaOMe) in tetrahydrofuran (THF). Reaction with ethyl formate introduces a formyl group:

2-Methylphenylacetic acid methyl ester+HCO(OEt)3NaOMeEnolate intermediate\text{2-Methylphenylacetic acid methyl ester} + \text{HCO(OEt)}_3 \xrightarrow{\text{NaOMe}} \text{Enolate intermediate}

Step 2: Methylation

The enolate is methylated using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) to yield the 3-methoxy derivative:

Enolate intermediate+CH₃IMethyl 2-(3-methoxy-4-methylphenyl)acetate\text{Enolate intermediate} + \text{CH₃I} \rightarrow \text{this compound}

Key Data:

ParameterValue/Range
BaseNaOMe (2.5 equiv)
Formylating AgentEthyl formate (1.2 equiv)
Methylating AgentCH₃I (1.5 equiv)
Yield (Overall)65–70%

This route offers regioselectivity but requires stringent anhydrous conditions and generates stoichiometric waste.

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary methods:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Esterification75–8590–95ModerateHigh
Thionyl Halide Process88–9298–99HighModerate
Formylation-Methylation65–7085–90LowLow

Key Findings:

  • The thionyl halide method excels in yield and purity, making it ideal for industrial production.

  • Direct esterification is cost-effective but less efficient for high-purity demands.

  • The formylation-methylation approach suffers from lower yields due to multi-step complexity.

Advanced Catalytic Systems and Green Chemistry

Emerging methodologies focus on sustainable catalysis:

Immobilized Lipase Catalysis

Candida antarctica lipase B (CAL-B) immobilized on silica gel facilitates esterification under mild conditions (40°C, 24 hours) with 80–85% yield. This method eliminates acidic waste and enables catalyst recycling.

Continuous Flow Reactors

Microreactor systems enhance the thionyl halide process by improving heat transfer and reducing reaction time to 30–45 minutes. Yields remain consistent at 90–92%, with 20% reduction in solvent use .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxy-4-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-methoxy-4-methylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxy-4-methylphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological receptors or enzymes. The aromatic ring allows for potential interactions with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-methoxy-4-methylphenyl)acetate is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

Methyl 2-(3-methoxy-4-methylphenyl)acetate, with the molecular formula C11_{11}H14_{14}O3_3 and a molecular weight of 194.23 g/mol, is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory properties, and other relevant effects supported by case studies and research findings.

Chemical Structure and Properties

The compound features a methoxy group and a methyl group on the aromatic ring, which are crucial for its biological activity. The specific positioning of these groups influences its reactivity and interaction with biological targets.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Studies indicate that it exhibits significant inhibitory effects against various bacterial strains. For instance, in vitro assays demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects . Research indicates that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. In cellular models, treatment with this compound resulted in decreased levels of TNF-α and IL-6, which are key mediators in inflammation.

Case Study: Anti-inflammatory Effects in Animal Models
A study conducted on mice models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its efficacy in mitigating inflammation.

The mechanism of action for this compound involves interactions with various molecular targets within biological systems. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with specific receptors or enzymes involved in inflammatory responses and microbial resistance. Additionally, the aromatic structure allows for potential hydrophobic interactions with proteins, influencing their activity.

Comparison with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateHigh
Methyl 4-methoxyphenylacetateLowModerate
Methyl 3-methoxyphenylacetateModerateLow

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-(3-methoxy-4-methylphenyl)acetate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of aromatic esters like this compound typically involves esterification of the corresponding acid or transesterification. Key considerations include:

  • Acid-Catalyzed Esterification: Reflux conditions with methanol and a catalyst (e.g., sulfuric acid) are standard. Evidence from analogous compounds shows that extended reflux durations (6–12 hours) ensure complete conversion of the acid to the ester .
  • Protection of Functional Groups: The 3-methoxy and 4-methyl substituents may require protection during synthesis to prevent side reactions. For example, selective alkylation or use of orthogonal protecting groups (e.g., tert-butyl for phenolic -OH) can improve regioselectivity .
  • Purification: Column chromatography or recrystallization is critical for isolating high-purity products. Solvent systems like hexane/ethyl acetate (3:1) are effective for separating polar byproducts .

Data-Driven Optimization:

ParameterTypical RangeImpact on Yield
Reaction Temperature60–80°C (reflux)Higher temperatures accelerate esterification but may degrade sensitive substituents.
Catalyst Loading5–10% H₂SO₄Excess catalyst can increase side reactions (e.g., demethylation).
Reaction Time6–24 hoursLonger durations improve conversion but risk decomposition.

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm, while the methyl ester (-COOCH₃) resonates at δ 3.6–3.7 ppm. Aromatic protons in the 3-methoxy-4-methylphenyl group show splitting patterns dependent on substitution .
    • ¹³C NMR: Key signals include the ester carbonyl (~δ 170 ppm) and methoxy carbons (~δ 55 ppm).
  • X-Ray Crystallography: Single-crystal X-ray analysis (e.g., using SHELX ) resolves ambiguity in regiochemistry. For example, the spatial arrangement of the 3-methoxy and 4-methyl groups can be confirmed via bond angles and torsion parameters .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₄O₃), with fragmentation patterns distinguishing the ester moiety from structural isomers .

Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent interactions not captured in simulations. Strategies include:

  • DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts. Compare with experimental data to identify conformational preferences (e.g., gauche vs. anti ester orientation) .
  • Variable-Temperature NMR: Probe dynamic processes by acquiring spectra at 25°C and −40°C. Splitting of aromatic signals at lower temperatures may reveal hindered rotation .
  • X-Ray Validation: Use crystallographic data (e.g., C–C bond lengths and angles) to anchor computational models, ensuring accuracy in predicted electronic properties .

Advanced: What mechanistic insights guide the regioselective functionalization of the 3-methoxy-4-methylphenyl moiety?

Methodological Answer:
The electron-donating methoxy and methyl groups direct electrophilic substitution to specific positions:

  • Nitration: The methoxy group activates the para position relative to itself, but steric hindrance from the 4-methyl group may shift reactivity to the ortho position. Use mixed acids (HNO₃/H₂SO₄) at 0°C to control selectivity .
  • Halogenation: Bromine or iodine preferentially attacks the activated aromatic ring. Computational studies (e.g., Fukui indices) predict sites with highest electron density, often at C-5 or C-6 positions .
  • Cross-Coupling: Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Steric effects from the 4-methyl group may favor coupling at less hindered positions .

Advanced: How can crystallographic data from SHELX refinements improve the understanding of this compound’s solid-state behavior?

Methodological Answer:
SHELX-based refinements (via programs like SHELXL ) provide atomic-level insights:

  • Hydrogen Bonding: Identify intermolecular interactions (e.g., C–H···O) that stabilize crystal packing. For example, the ester carbonyl may form weak H-bonds with adjacent methoxy groups .
  • Thermal Motion Analysis: Anisotropic displacement parameters (ADPs) reveal flexibility in the methyl ester group, which can influence melting points and solubility .
  • Twinned Crystals: Use SHELXD to deconvolute overlapping diffraction patterns in cases of crystal twinning, a common issue with flexible esters .

Advanced: What role does this compound play in drug discovery pipelines?

Methodological Answer:
As a scaffold for bioactive molecules:

  • Heterocycle Synthesis: The ester can be hydrolyzed to the acid, which undergoes cyclization to form chromen-4-one derivatives with anti-cancer or anti-HIV activity .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing 4-methyl with halogens) and assess biological activity via in vitro assays (e.g., IC₅₀ in cancer cell lines) .
  • Prodrug Design: The methyl ester enhances membrane permeability, making it a candidate for prodrug strategies. Hydrolysis in vivo releases the active acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(3-methoxy-4-methylphenyl)acetate
Reactant of Route 2
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Methyl 2-(3-methoxy-4-methylphenyl)acetate

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